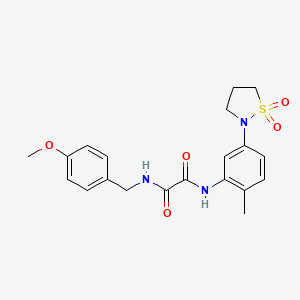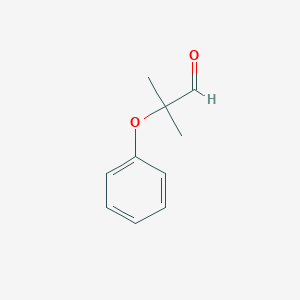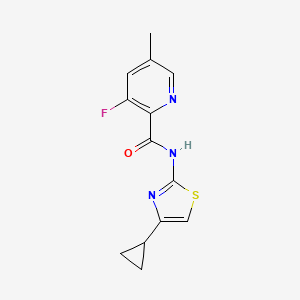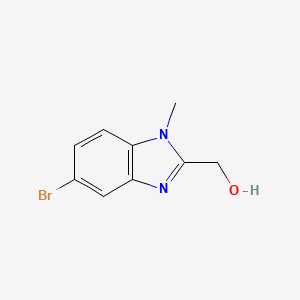![molecular formula C12H17ClN4O2 B2951656 4-[(5-chloropyrimidin-2-yl)oxy]-N-ethylpiperidine-1-carboxamide CAS No. 2415533-10-5](/img/structure/B2951656.png)
4-[(5-chloropyrimidin-2-yl)oxy]-N-ethylpiperidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(5-chloropyrimidin-2-yl)oxy]-N-ethylpiperidine-1-carboxamide is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of metabolic disorders such as type 2 diabetes mellitus. The compound’s structure features a pyrimidine ring substituted with a chlorine atom and an ethylpiperidine carboxamide moiety, which contributes to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-chloropyrimidin-2-yl)oxy]-N-ethylpiperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate starting materials such as chlorinated pyrimidine derivatives.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, where the pyrimidine derivative reacts with an ethylpiperidine precursor under controlled conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group through amidation reactions, typically using reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-throughput reactors, continuous flow systems, and process optimization to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-[(5-chloropyrimidin-2-yl)oxy]-N-ethylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is used in biological studies to investigate its effects on cellular processes and metabolic pathways.
Medicine: The compound has shown promise as a therapeutic agent for the treatment of type 2 diabetes mellitus by targeting specific receptors involved in glucose metabolism.
Industry: In the industrial sector, the compound is utilized in the development of new materials and chemical products with enhanced properties.
作用机制
The mechanism of action of 4-[(5-chloropyrimidin-2-yl)oxy]-N-ethylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as G-protein-coupled receptor 119 (GPR119). This receptor is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract. The compound acts as an agonist of GPR119, stimulating glucose-dependent insulin release from the pancreas and promoting the secretion of incretin hormones like glucagon-like peptide 1 (GLP-1) in the gastrointestinal tract. This dual mechanism of action contributes to improved glycemic control in individuals with type 2 diabetes mellitus .
相似化合物的比较
4-[(5-chloropyrimidin-2-yl)oxy]-N-ethylpiperidine-1-carboxamide can be compared with other similar compounds, particularly those targeting GPR119 or possessing similar structural features. Some of these compounds include:
BMS-903452: Another GPR119 agonist with a similar pyrimidine-based structure, known for its antidiabetic properties.
The uniqueness of this compound lies in its specific targeting of GPR119 and its potential for dual action in glucose metabolism, making it a promising candidate for the treatment of type 2 diabetes mellitus.
属性
IUPAC Name |
4-(5-chloropyrimidin-2-yl)oxy-N-ethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O2/c1-2-14-12(18)17-5-3-10(4-6-17)19-11-15-7-9(13)8-16-11/h7-8,10H,2-6H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFLWWGDJQEBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(CC1)OC2=NC=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-(3-fluorobenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2951574.png)

![tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate](/img/structure/B2951576.png)
![2-(4-butoxyphenyl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2951577.png)
![1-[(4-Chlorophenyl)methyl]-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2951578.png)


![(1S)-1-[2-(Trifluoromethyl)pyridin-3-yl]ethanol](/img/structure/B2951584.png)
![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide; oxalic acid](/img/structure/B2951585.png)
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one](/img/structure/B2951588.png)


![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-phenoxyacetamide](/img/structure/B2951596.png)
